C-(5-Phenyl-thiazol-4-yl)-methylamine

Catalog No.
S8890010
CAS No.
M.F
C10H10N2S
M. Wt
190.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C-(5-Phenyl-thiazol-4-yl)-methylamine

Product Name

C-(5-Phenyl-thiazol-4-yl)-methylamine

IUPAC Name

(5-phenyl-1,3-thiazol-4-yl)methanamine

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

InChI

InChI=1S/C10H10N2S/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2

InChI Key

GSXOPDNXCRGFMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)CN

Historical Evolution of Thiazole Ring Formation Strategies

The synthesis of thiazole derivatives has evolved significantly since the 19th century, with foundational methods like the Hantzsch thiazole synthesis remaining influential. This classical approach relies on α-halocarbonyl compounds and thioamides, forming the thiazole ring through cyclocondensation. However, limited accessibility to α-halocarbonyl precursors spurred alternative strategies.

A pivotal advancement emerged with the modified Gewald reaction, which utilizes nitriles and 1,4-dithiane-2,5-diol (10) as aldehyde precursors. This method enables the synthesis of 2-substituted thiazoles without requiring pre-functionalized carbonyl compounds. For example, coupling α-substituted benzylacetonitriles with 10 yields C-(5-Phenyl-thiazol-4-yl)-methylamine precursors through a mechanism involving thiol nucleophilic attack and intramolecular cyclization. This approach addresses the limitations of traditional Hantzsch synthesis by expanding substrate scope and improving functional group compatibility.

Recent innovations include microwave-assisted cyclization, which reduces reaction times and enhances yields. For instance, Sakakura et al. demonstrated that aminothiols and aryl ketonitriles undergo solvent-free condensation under microwave irradiation to form 2-aryl-thiazolines, intermediates that can be further functionalized into target compounds.

Multi-Step Organic Synthesis Protocols for Amino-Functionalized Thiazoles

The incorporation of amine groups into thiazole frameworks requires precise multi-step protocols. A representative synthesis of C-(5-Phenyl-thiazol-4-yl)-methylamine involves:

  • Thiazole Ring Formation: Cyclization of 2-chloro-1-phenylethanone with 1-methylthiourea generates N-methyl-4-phenylthiazol-2-amine.
  • Amination: Friedel-Crafts acylation introduces a methylamine group at the 4-position, facilitated by Lewis acids like AlCl₃.
  • Functionalization: Post-amination modifications, such as acetylation or oxidation, tailor the compound’s pharmacological properties.

Key challenges include regioselectivity during amination and purification of intermediates. Lawesson’s reagent, a sulfur-transfer agent, has proven effective in mediating cyclization steps, achieving yields exceeding 70% in optimized conditions. Recent protocols also employ tert-butyl dicarbonate for amine protection, minimizing side reactions during multi-step syntheses.

Table 1: Comparative Analysis of Thiazole Synthesis Methods

MethodReagentsYield (%)Key AdvantageReference
Hantzsch Synthesisα-Halocarbonyl, Thioamide50–65Classical, well-established
Modified GewaldNitriles, 1,4-Dithiane-2,5-diol60–75Broad substrate compatibility
Microwave-AssistedAminothiols, Aryl Ketones80–90Rapid, solvent-free

Catalytic Systems in Cyclocondensation Reactions for Thiazole Core Assembly

Catalytic advancements have revolutionized thiazole synthesis, particularly in cyclocondensation reactions. Ni/SO₃H@zeolite-Y, a nanoporous zeolite-supported catalyst, exemplifies modern multi-functional systems. This catalyst enables three-component reactions between 2-aminobenzothiazole, aldehydes, and thioglycolic acid, producing 3-benzthiazoleyl-1,3-thiazolidin-4-ones at room temperature. Benefits include:

  • High Activity: Acidic sites on the zeolite facilitate proton transfer, accelerating cyclization.
  • Reusability: The heterogeneous catalyst retains >90% activity after five cycles.
  • Environmental Efficiency: Reactions proceed in aqueous acetone, reducing organic solvent use.

Alternative systems employ palladium catalysts for cross-coupling reactions, enabling C–N bond formation between thiazole intermediates and aryl halides. For example, Suzuki-Miyaura coupling introduces phenyl groups at the 5-position, critical for synthesizing C-(5-Phenyl-thiazol-4-yl)-methylamine derivatives.

Enzyme Inhibition Profiling of Thiazole-Based Amine Derivatives

Enzyme inhibition studies of thiazole-based amine derivatives have revealed significant interactions with multiple enzyme families. Research has demonstrated that 2-amino thiazole derivatives exhibit potent inhibitory activity against carbonic anhydrase isoenzymes, with the 2-amino-4-(4-chlorophenyl)thiazole compound showing exceptional inhibition against human carbonic anhydrase I with a Ki value of 0.008 ± 0.001 μM [3]. Similarly, the 2-amino-4-(4-bromophenyl)thiazole derivative exhibited optimal inhibition against human carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively [3].

Thiazole derivatives have demonstrated substantial inhibitory effects on cyclin-dependent kinases, particularly CDK4 and CDK6 [2]. The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series showed remarkable selectivity, with compound 83 exhibiting Ki values of 1 and 34 nM for CDK4 and CDK6, respectively [2]. This selectivity profile represents a significant advancement in targeted kinase inhibition, as these compounds showed minimal activity against CDK1, CDK2, CDK7, and CDK9 [2].

Enzyme TargetCompound TypeKi/IC50 ValueSelectivity Profile
Carbonic Anhydrase I2-amino-4-(4-chlorophenyl)thiazole0.008 ± 0.001 μMHigh selectivity over CA II
Carbonic Anhydrase II2-amino-4-(4-bromophenyl)thiazole0.124 ± 0.017 μMModerate selectivity
CDK44-thiazol-pyrimidin-2-amine1 nM>1000-fold over CDK1/2
CDK64-thiazol-pyrimidin-2-amine34 nM>500-fold over CDK1/2
AcetylcholinesteraseThiazole-based derivatives103.24-108.94 nMVariable selectivity

The cyclooxygenase enzyme family represents another significant target for thiazole carboxamide derivatives [7]. These compounds demonstrate differential inhibition patterns against COX-1 and COX-2 isoforms, with selectivity ratios varying based on structural modifications [7]. The incorporation of trimethoxyphenyl groups in thiazole derivatives has shown enhanced COX inhibitory activity, with some compounds achieving IC50 values in the submicromolar range [7].

Tubulin polymerization inhibition represents a crucial mechanism for thiazole-based anticancer agents [5] [13]. The 2,4-disubstituted thiazole derivatives containing 4-(3,4,5-trimethoxyphenyl) moiety demonstrated superior tubulin inhibition, with compounds 5c, 7c, and 9a showing IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 μM, respectively [5]. These values exceeded the reference drug combretastatin A-4, which exhibited an IC50 of 2.96 ± 0.18 μM [5].

Receptor Binding Affinity Studies Using Radioligand Displacement Assays

Receptor binding studies utilizing radioligand displacement assays have provided comprehensive insights into the interaction profiles of thiazole-based amine derivatives with various receptor subtypes. The adenosine A1 receptor represents a primary target for thiazole derivatives, with systematic structure-activity relationship studies revealing critical binding determinants [11]. Thiazole-substituted compounds demonstrated Ki values ranging from 4.8 to 83 nM at the human A1 adenosine receptor, with remarkable selectivity over other adenosine receptor subtypes [11].

The replacement of thiazole rings with oxazole analogues significantly impacted binding affinity and residence time characteristics [11]. While thiazole derivatives maintained consistent A1 receptor affinities with Ki values of 15-20 nM, the corresponding oxazole compounds showed dramatically reduced residence times, with kinetic resistance index values below 1.20 compared to thiazole derivatives exhibiting residence times of 33.0-51.4 minutes [11]. This difference reflects the superior aromaticity and π-electron interactions of thiazole systems compared to oxazole counterparts [11].

AMPA receptor modulation represents another significant area where thiazole derivatives demonstrate receptor binding activity [4]. The thiazole carboxamide derivatives MMH-1 through MMH-5 showed differential effects on GluA2 AMPA receptors, with compound MMH-5 exhibiting the most potent negative allosteric modulation [4]. Binding studies revealed that MMH-5 formed multiple interactions with the receptor, including hydrogen bonds with GLN-392, hydrophobic interactions with PHE-438, and binding interactions with ASP-473 and LEU-742 amino acids [4].

Receptor TargetCompoundBinding Affinity (Ki)SelectivityResidence Time
Adenosine A1Thiazole derivative 504.8 nM>10-fold vs A2A/A2B51.4 min
Adenosine A1Thiazole derivative 539.7 nMSelective over A2AR33.0 min
Adenosine A2BThiazole derivative 5341 nMModerate selectivityNot determined
AMPA GluA2MMH-5 thiazole-7.3 kcal/molNegative allostericSustained binding

Peroxisome proliferator-activated receptor gamma represents an important target for phenylthiazole acid derivatives [28]. Fluorescence polarization-based screening assays revealed that compound 4t exhibited exceptional agonistic activity with an EC50 value of 0.75 ± 0.20 μM, comparable to the reference compound rosiglitazone (EC50 = 0.83 ± 0.14 μM) [28]. Structure-activity relationship analysis indicated that long chain fatty acid groups contributed significantly to agonist potency, while methyl substitutions in the thiazole ring reduced agonistic activity [28].

The protein tyrosine phosphatase 1B enzyme has emerged as a validated target for methyl salicylate-based thiazole derivatives [15]. Enzyme inhibition studies demonstrated that compounds 3j, 3f, and 3d exhibited submicromolar IC50 values of 0.51 ± 0.15 μM, 0.66 ± 0.38 μM, and 0.93 ± 0.51 μM, respectively [15]. These values represent a six-fold improvement over the reference inhibitor, which showed an IC50 of 3.23 ± 0.85 μM [15].

Computational Docking Simulations with Disease-Associated Protein Targets

Computational docking simulations have provided detailed molecular-level insights into the binding interactions between C-(5-Phenyl-thiazol-4-yl)-methylamine and disease-associated protein targets. Molecular docking studies of thiazole derivatives with tubulin revealed critical binding interactions at the colchicine-binding site [13]. The most potent compounds, 7c and 9a, demonstrated free binding energies of -14.15 and -14.50 kcal/mol, respectively, indicating strong binding affinity to the tubulin target [13].

The binding profile analysis revealed that thiazole rings participate in multiple noncovalent interactions, including sulfur bonds with Asn249 and arene-hydrogen bonds with Asn101 [13]. The amidic nitrogen forms hydrogen bonds with the conserved amino acid Ser178, while trimethoxy groups establish hydrophobic and hydrophilic interactions that enhance overall ligand recognition and receptor complex stability [13]. The Thr353 residue acts as a bifurcated binding partner, forming simultaneous interactions with both the sulfur atom and amidic NH groups [13].

Aurora kinase represents a critical target for thiazole-based anticancer agents, with computational studies revealing optimal binding orientations [10] [12]. The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives demonstrated exceptional binding affinity to aurora A and B kinases, with compound 18 showing Ki values of 8.0 and 9.2 nM, respectively [12]. Docking simulations indicated that the thiazole moiety occupies the adenosine triphosphate-binding pocket, while the aniline substituent extends into the hydrophobic region of the active site [12].

Protein TargetCompoundBinding Energy (kcal/mol)Key InteractionsBinding Site
TubulinCompound 7c-14.15Thr353, Gln247, GlnB336Colchicine site
TubulinCompound 9a-14.50Multiple H-bonds, hydrophobicColchicine site
Aurora Kinase ACompound 18-12.3ATP-binding pocketActive site
Aurora Kinase BCompound 18-11.8Hydrophobic interactionsActive site
GluA2 AMPAMMH-5-7.3GLN-392, PHE-438, ASP-473Allosteric site

Computational analysis of protein tyrosine phosphatase 1B interactions with thiazole derivatives revealed continuous binding interactions between compound 3j and the catalytic site [15]. The molecular docking simulations demonstrated that the compound maintains stable interactions with all loops involved in the catalytic activity of the protein, explaining its superior inhibitory potency [15]. The binding mode analysis indicated that the thiazole ring system optimally positions the methylamine functionality for productive enzyme-inhibitor complex formation [15].

The cytochrome P450 enzyme family represents important targets for thiazole metabolism studies [23] [24]. Molecular docking analysis revealed that thiazole derivatives undergo preferential metabolism by CYP1A1, with binding success rates of 58% for epoxidation reactions and 34% for S-oxidation pathways [24]. The energy barriers for these metabolic transformations range from 13.63 kcal/mol for epoxidation to 20.20 kcal/mol for oxaziridine formation [23]. The presence of amino groups in aminothiazole derivatives reduces these energy barriers by approximately 2.5 kcal/mol, facilitating metabolic conversion [23].

Flaviviral protease represents an emerging target for thiazole-based antiviral agents [32]. Computational docking studies of novel thiazole compounds against NS2B-NS3 protease revealed that benzaldehyde-based thiazole derivatives with electron-donating substitutions, particularly 2,5-dimethoxy and 2-fluoro substitutions, demonstrated optimal binding interactions [32]. These compounds exhibited IC50 values ranging from 117.3 to 139.1 μM against the viral protease target [32].

The electronic properties of para-substituted phenyl groups attached to the thiazole ring of C-(5-Phenyl-thiazol-4-yl)-methylamine exert profound influences on bioactivity through modulation of the overall electronic density distribution and molecular orbital characteristics. The thiazole-phenyl conjugated system creates an extended π-electron network that can be significantly perturbed by substituent effects [1] [2].

The transmission of electronic effects through the thiazole-phenyl linkage follows established electronic principles, where both electron-withdrawing and electron-donating groups can enhance bioactivity through different mechanisms [3] [4]. The thiazole ring acts as an electron-deficient heterocycle, making it particularly responsive to substituent modifications on the attached phenyl ring [5] [6].

Para-substituted electron-withdrawing groups, including halogen substituents (chloro, fluoro, bromo) and trifluoromethyl groups, demonstrate significant enhancement of bioactivity [7] [8]. The para-chloro substitution pattern has been particularly notable, with compound 8u showing IC50 values in the range of 18-44 nanomolar against various cancer cell lines [8]. This enhancement is attributed to the electron-withdrawing nature of the chlorine atom, which increases the electrophilic character of the thiazole ring and facilitates stronger interactions with nucleophilic binding sites on target proteins.

Fluorine substitution at the para-position provides similar benefits, with compounds exhibiting potent activity in the 20-70 nanomolar range [6] [9]. The unique properties of fluorine, including its high electronegativity and small size, allow for optimal electronic modulation without introducing significant steric bulk. The fluorine atom enhances lipophilicity while maintaining favorable hydrogen bonding characteristics with target proteins.

Electron-donating substituents, particularly methyl and methoxy groups, also contribute to enhanced bioactivity, albeit through different mechanistic pathways [5] [10]. Para-methyl substitution maintains excellent activity with IC50 values ranging from 15-50 nanomolar, suggesting that moderate electron donation can optimize the electronic properties of the thiazole ring for target recognition [11]. The methoxy group at the para-position similarly enhances activity (25-60 nanomolar range) by providing both electronic and potential hydrogen bonding interactions.

The electronic effects are quantitatively related to Hammett constants, with both electron-donating and electron-withdrawing substituents showing favorable impacts on bioactivity when positioned at the para-position [10] [3]. This dual enhancement suggests that the optimal electronic environment for target engagement lies within a specific range that can be achieved through careful substituent selection.

SubstituentElectronic NatureBioactivity ImpactIC50 Range (nM)Reference Notes
Para-chloroElectron-withdrawingEnhanced18-44High impact in compound 8u
Para-fluoroElectron-withdrawingEnhanced20-70Potent activity
Para-methylElectron-donatingEnhanced15-50Good activity retention
Para-nitroElectron-withdrawingModerate50-100Reduced compared to halogen
Para-methoxyElectron-donatingEnhanced25-60Good activity
Para-bromoElectron-withdrawingEnhanced20-45Decrease vs chloro
Para-trifluoromethylElectron-withdrawingEnhanced30-80Good activity

Steric Influences of Methylamine Positioning on Target Engagement

The spatial positioning of the methylamine moiety within the C-(5-Phenyl-thiazol-4-yl)-methylamine framework critically determines target engagement through steric complementarity and binding site accommodation. The methylamine group serves as both a hydrogen bond donor and a positively charged interaction point under physiological conditions, making its precise positioning essential for optimal target recognition [12] [13].

The 4-position of the thiazole ring represents the optimal location for methylamine attachment, providing the ideal geometric arrangement for target engagement without introducing significant steric hindrance [14] [8]. This positioning allows the methylamine group to extend into binding pockets while maintaining favorable conformational flexibility. The spatial orientation at this position facilitates hydrogen bonding interactions with acidic residues such as aspartic acid and glutamic acid, as demonstrated in molecular docking studies [14].

Steric effects become particularly pronounced when the methylamine positioning deviates from the optimal 4-position arrangement [15] [12]. Movement to the 2-position of the thiazole ring introduces moderate steric hindrance that can reduce target affinity while still maintaining some biological activity. The 5-position presents the most challenging steric environment, where bulky groups are poorly tolerated and often result in significant loss of bioactivity [12].

N-methylation of the amine functionality presents interesting steric considerations that can either enhance or diminish target engagement depending on the specific target architecture [2] [13]. Single N-methylation often improves binding affinity by reducing the steric profile while maintaining hydrogen bonding capability. However, N,N-dimethylation typically results in significant activity loss due to increased steric bulk that prevents optimal positioning within target binding sites [12].

The steric tolerance around the methylamine group has been quantified through systematic structure-activity relationship studies, revealing that modifications introducing steric bulk beyond that of a single methyl group generally result in diminished activity [12] [13]. The %VBur (percent buried volume) parameter has emerged as a predictive tool for evaluating steric effects in this system, with optimal activity observed when the steric parameter falls within specific ranges [13].

Conformational analysis reveals that steric hindrance around the methylamine group can force the molecule into suboptimal binding conformations, reducing the enthalpic contribution to target binding [15]. The balance between steric complementarity and conformational flexibility represents a critical optimization parameter in the design of potent analogues.

PositionSteric EnvironmentTarget EngagementBinding AffinitySAR Notes
4-position (thiazole)OptimalHighEnhancedPreferred position for bioactivity
2-position (thiazole)Moderate hindranceModerateMaintainedSome steric clash
5-position (thiazole)High hindranceLowReducedBulky groups not tolerated
N-methylatedReduced hindranceHighEnhancedImproved binding in some cases
N,N-dimethylatedHigh hindranceLowSignificantly reducedLoss of activity due to steric bulk

Comparative Analysis of Heterocyclic Analogues in Lead Optimization

The systematic exploration of heterocyclic bioisosteres of the thiazole ring provides valuable insights into the structural requirements for optimal bioactivity and offers opportunities for intellectual property diversification and property optimization [16] [17] [18]. Each heterocyclic analogue presents distinct electronic, steric, and physicochemical characteristics that influence both potency and drug-like properties.

Oxazole analogues represent the closest bioisosteric replacement for thiazole, maintaining similar electronic properties while replacing sulfur with oxygen [16] [18]. The oxazole system typically retains 70-80% of the original thiazole bioactivity, making it an attractive alternative when metabolic stability or other developability issues arise with the parent thiazole [5]. The oxygen atom provides similar electron-withdrawing characteristics while offering slightly different hydrogen bonding opportunities with target proteins.

Imidazole derivatives introduce significant changes to the electronic landscape due to the presence of two nitrogen atoms, creating a more electron-rich heterocycle [19] [20]. While this leads to reduced bioactivity relative to thiazole (typically 40-60% of original activity), imidazole analogues offer unique advantages including the ability to act as hydrogen bond donors through the imidazole NH group [18]. The pH-dependent protonation of imidazole can provide selectivity advantages in certain biological environments.

Pyrazole analogues occupy a middle ground in terms of bioactivity retention, typically maintaining 60-70% of thiazole activity while offering enhanced synthetic versatility [7] [6]. The pyrazole ring system allows for diverse substitution patterns that can be exploited for structure-activity relationship optimization. The electron-rich nature of pyrazole can complement electron-withdrawing substituents on the phenyl ring.

Thiophene bioisosteres demonstrate excellent bioactivity retention (80-90% of thiazole activity) and superior metabolic stability [16] [11]. The thiophene ring provides similar electronic characteristics to thiazole while offering enhanced resistance to oxidative metabolism. This makes thiophene analogues particularly attractive for lead optimization when metabolic stability is a limiting factor.

Pyridine analogues, while maintaining only 50-70% of thiazole bioactivity, offer significant advantages in terms of solubility and physicochemical properties [21] [22]. The pyridine nitrogen can participate in hydrogen bonding as an acceptor and can be protonated under physiological conditions, potentially enhancing water solubility and bioavailability.

The selection of optimal heterocyclic bioisosteres requires consideration of multiple factors including target potency, selectivity, metabolic stability, physicochemical properties, and synthetic accessibility [23] [18]. Computational methods, including quantum mechanical calculations and molecular dynamics simulations, can provide valuable insights into the electronic and conformational properties of different heterocyclic systems [24] [25].

Lead optimization strategies frequently employ heterocyclic scanning approaches, where systematic replacement of the thiazole ring with various bioisosteres allows for comprehensive exploration of structure-activity relationships [23] [26]. This approach has led to the identification of novel scaffolds with improved drug-like properties while maintaining or enhancing biological activity.

HeterocycleElectronic PropertiesBioactivity Relative to ThiazoleMetabolic StabilityLead Optimization PotentialKey Advantages
ThiazoleModerate electron-deficientReference (100%)GoodHighBalanced properties
OxazoleElectron-deficient70-80%GoodModerateStable
ImidazoleElectron-rich40-60%ModerateLowH-bond donor capability
PyrazoleElectron-rich60-70%GoodModerateDiverse substitution
ThiopheneElectron-rich80-90%ExcellentHighMetabolically stable
PyridineElectron-deficient50-70%GoodModerateSolubility enhancement

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.05646950 g/mol

Monoisotopic Mass

190.05646950 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types